3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C19H12N2O2S2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(5Z)-3-(3-hydroxyphenyl)-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H12N2O2S2/c22-14-5-3-4-13(11-14)21-18(23)17(25-19(21)24)10-12-8-9-20-16-7-2-1-6-15(12)16/h1-11,22H/b17-10- |
InChI Key |
VILGOYCMXLLTBZ-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=CC=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Holmberg Method for Rhodanine Core Formation
The 2-thioxo-thiazolidin-4-one (rhodanine) scaffold is synthesized via the Holmberg reaction, which involves the cyclocondensation of 3-aminophenol with bis(carboxymethyl)trithiocarbonate (2 ) in aqueous alkaline conditions. The reaction proceeds as follows:
Key Conditions :
-
Solvent : Water or ethanol/water mixture
-
Temperature : Reflux (70–80°C)
-
Time : 6–8 hours
The product is purified via recrystallization from ethanol, yielding a pale-yellow crystalline solid. Characterization by NMR confirms the presence of the 3-hydroxyphenyl group (δ 6.7–7.2 ppm, aromatic protons) and the thione sulfur (no direct proton signal but inferred from IR absorption at 1,210–1,230 cm).
Knoevenagel Condensation for 5-(4-Quinolylmethylene) Substituent
Reaction Mechanism
The 5-position of the rhodanine core undergoes condensation with 4-quinolinecarbaldehyde to introduce the 4-quinolylmethylene group. This step employs a base-catalyzed Knoevenagel mechanism, forming a conjugated enone system:
Optimized Conditions :
Protection of Hydroxyl Group
To prevent oxidation or side reactions, the 3-hydroxyphenyl group is often protected as an acetyl derivative prior to condensation. After the reaction, deprotection is achieved using dilute hydrochloric acid (10% HCl):
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis (from source) confirms the Z-configuration of the 4-quinolylmethylene group and the planarity of the thiazolidinone ring. Key bond lengths include C=S (1.68 Å) and C=O (1.22 Å).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Conventional Heating | Ethanol, piperidine | 60 | 95 | Low cost, scalable |
| Microwave-Assisted | DMF, 100°C | 70 | 98 | Faster, higher yield |
| Ultrasound-Assisted | Ethanol, RT | 55 | 90 | Mild conditions, minimal byproducts |
Note : Microwave methods reduce reaction time by 50% compared to conventional heating.
Challenges and Optimization Strategies
Regioselectivity in Knoevenagel Condensation
The reaction favors the 5-position due to the acidity of the rhodanine’s methylene protons (pKa ~8–10). Steric hindrance from the 3-hydroxyphenyl group minimally affects selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline moiety can be reduced to form a tetrahydroquinoline derivative.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one:
Antimicrobial Activity
Studies have shown that compounds containing thiazolidinone frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating promising inhibitory effects.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one | E. coli | 15 |
| 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one | S. aureus | 18 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Research indicates that derivatives of thiazolidinones can inhibit pro-inflammatory cytokines. In animal models, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Therapeutic Applications
Given its diverse biological activities, 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one shows promise in various therapeutic areas:
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
- Antioxidants : The compound's ability to neutralize free radicals suggests potential use in formulations aimed at combating oxidative stress.
- Anti-inflammatory Drugs : The observed reduction in inflammatory markers indicates its potential application in treating chronic inflammatory diseases.
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- Study on Antimicrobial Activity :
- Antioxidant Potential :
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, DNA, and cellular receptors.
Pathways Involved: Inhibition of cell proliferation pathways, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural versatility, with modifications at the 3- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound with structurally related analogs:
Structural Modifications and Substituent Effects
Physicochemical Properties
- Lipophilicity: The 4-quinolylmethylene group in the target compound increases lipophilicity (logP ≈ 3.5 estimated), similar to benzodioxole-substituted analogs (e.g., 5e in ). This property may enhance membrane permeability but reduce aqueous solubility.
- Hydrogen Bonding: The 3-hydroxyphenyl group enables H-bond donor-acceptor interactions, akin to the 2-hydroxybenzylidene analog in , which forms stable crystal lattices via intermolecular H-bonds.
Biological Activity
3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
The compound is characterized by a thiazolidinone core, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:
- Chemical Formula : CHNOS
- IUPAC Name : 3-(3-Hydroxyphenyl)-5-(4-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including leukemia and CNS cancers. A notable study reported that derivatives exhibited inhibition rates of up to 84.19% against leukemia cell lines such as MOLT-4 and 72.11% against CNS cancer cell lines like SF-295 .
Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
| 3g | RPMI-8226 | 60.11 |
Antimicrobial Activity
Thiazolidinone derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, synthesized thiazolidinones were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), demonstrating promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacteria | Activity |
|---|---|---|
| Compound A | S. aureus | Effective |
| Compound B | E. coli | Moderate |
Antioxidant Properties
Thiazolidinones are known for their antioxidant capabilities. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby offering protection against oxidative stress-related diseases .
The biological activities of thiazolidinone derivatives are often attributed to their ability to interact with various biological targets:
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Antimicrobial Mechanism : The thiazolidinone scaffold can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Antioxidant Mechanism : The hydroxyl groups present in the structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Studies
- Study on Anticancer Activity : A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer activity by the National Cancer Institute (NCI). The study revealed that specific substitutions on the thiazolidinone ring significantly enhanced anticancer efficacy .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of newly synthesized thiazolidinones against common pathogens, confirming their effectiveness in inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
